

Overcoming Ibrexafungerp resistance in FKS mutant *Candida* strains

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Compound Focus: Ibrexafungerp

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Activity of Ibrexafungerp Against FKS Mutant Strains

Ibrexafungerp demonstrates in vitro activity against many echinocandin-resistant *Candida* strains, but the efficacy varies significantly depending on the specific *FKS* mutation and the fungal species [1].

The table below summarizes key in vitro activity data against various echinocandin-resistant *Candida* species.

Candida Species	FKS Hotspot Mutation Location	Impact on Ibrexafungerp MIC (MIC50/90, mg/L)	Comparative Anidulafungin MIC (MIC50/90, mg/L)
<i>C. glabrata</i> [1]	HS1: F659 (Hotspot-start)	>4 / >4	1 / 4
	HS1: S663 (Hotspot-center)	2 / 4	2 / 4
<i>C. albicans</i> [1]	HS1: F641 (Hotspot-start)	2 / 4	0.25 / 1
	HS1: S645 (Hotspot-center)	0.25 / 1	0.5 / 1

Observations and Context

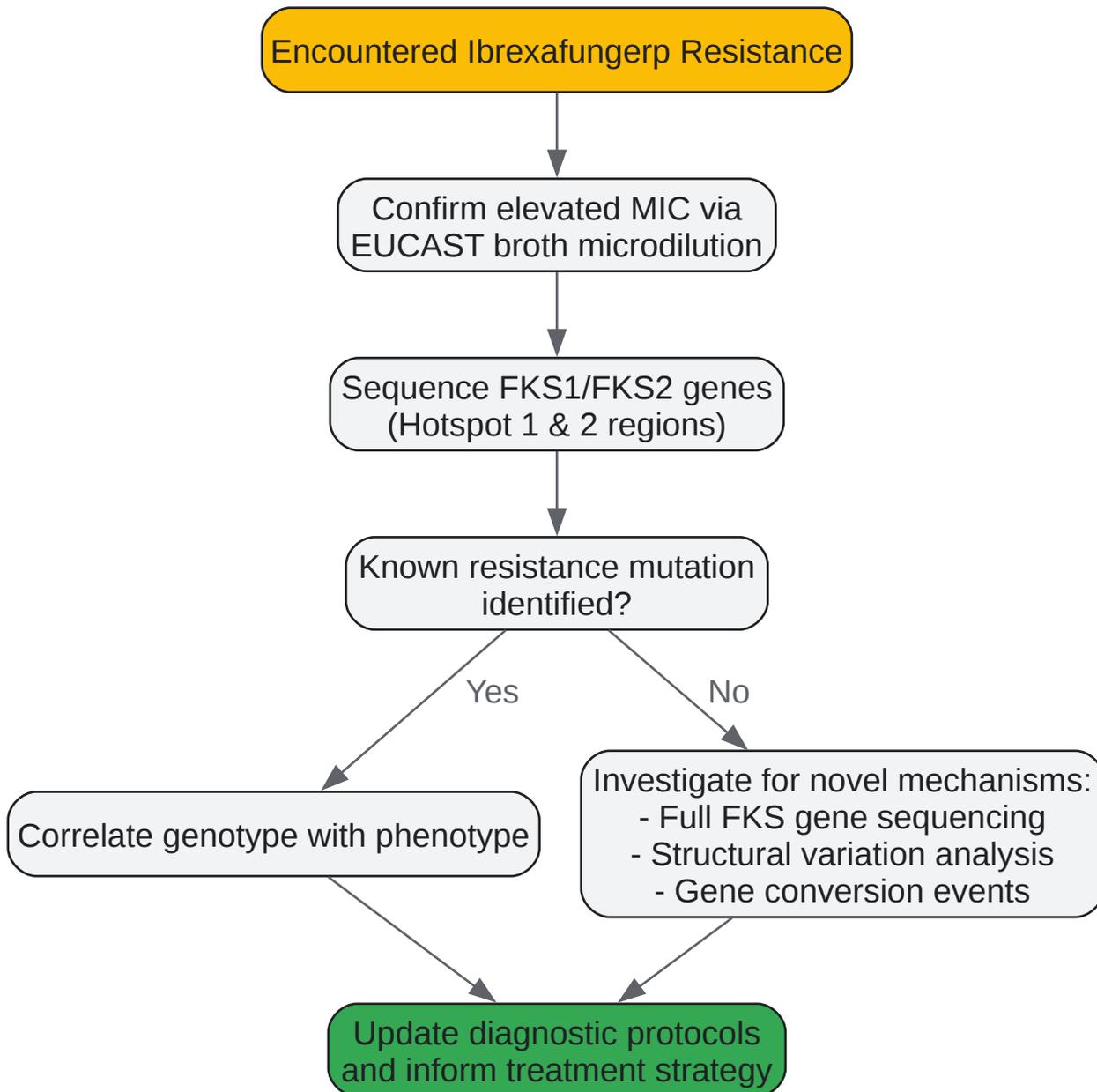
- **Mutation Location is Crucial:** Resistance is more pronounced for mutations at the **hotspot-start** (e.g., F659 in *C. glabrata*, F641 in *C. albicans*) compared to the **hotspot-center** (e.g., S663, S645) [1].
- **Species-Specific Effect:** The activity of ibrexafungerp appears more preserved in *C. albicans*, even for some hotspot-start mutations [1].
- **Low Rate of Non-Wild-Type Isolates:** A large study of bloodstream isolates found very low percentages of ibrexafungerp non-wild-type isolates: *C. albicans* (0.22%), *C. glabrata* (0.83%), and *C. tropicalis* (1.37%) [2].

Mechanisms of Resistance and Novel Variants

Understanding the molecular mechanisms behind resistance is key for troubleshooting.

- **Classical FKS Mutations:** Like echinocandins, **ibrexafungerp** targets the (1,3)- β -D-glucan synthase. Therefore, mutations in the hotspot regions of its catalytic subunits, encoded by *FKS1* and *FKS2*, are a primary resistance mechanism [3] [4]. These mutations alter the drug target, reducing drug susceptibility.
- **Novel Structural Variants:** Recent research has identified **structural variation** between *FKS1* and *FKS2* as a novel mechanism. A 2025 study reported a **gene conversion event** between *FKS1* and *FKS2* in *C. glabrata*, resulting in a chimeric *FKS1-2-1* gene. This was associated with elevated MICs to micafungin and is not detectable by standard SNP-focused diagnostics [5].

The following diagram illustrates the diagnostic and research workflow for investigating **ibrexafungerp** resistance.



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Experimental Protocols for Resistance Assessment

For researchers characterizing **ibrexafungerp** resistance, here are the core methodologies.

Protocol 1: Antifungal Susceptibility Testing (AST)

- **Method:** Broth microdilution according to **EUCAST E.Def 7.3.2** standard [2].
- **Key Steps:**
 - Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS.
 - Prepare **ibrexafungerp** and comparator drug (e.g., anidulafungin) in a 2-fold serial dilution series.
 - Inoculate wells with a final suspension of $(0.5-2.5 \times 10^5)$ CFU/mL.
 - Incubate at 35°C for 24 hours.
 - Determine the **Minimum Inhibitory Concentration (MIC)**. For **ibrexafungerp** against *Candida*, read MIC as the lowest concentration producing a **prominent inhibition of growth** ($\geq 50\%$) relative to the drug-free growth control [1] [2].
- **Troubleshooting:** Ensure proper storage and preparation of drug stocks. Use quality-controlled reference strains (e.g., *C. krusei* ATCC 6258) for validation.

Protocol 2: Genotypic Resistance Detection via FKS Sequencing

- **Objective:** Identify mutations in *FKS1* and *FKS2* hotspot regions.
- **Key Steps:**
 - **DNA Extraction:** Use a commercial kit for genomic DNA extraction from *Candida* isolates.
 - **PCR Amplification:** Design primers to amplify **FKS1 HS1 (approx. 300-700 bp region)** and **HS2 (approx. 1400-1900 bp region)**, and corresponding regions for *FKS2* in *C. glabrata* [1] [4].
 - **Sequencing and Analysis:** Perform Sanger sequencing of PCR products. Align sequences to a wild-type reference strain to identify amino acid substitutions.
- **Troubleshooting:** If standard sequencing does not reveal a mutation despite a resistant phenotype, consider **whole-genome sequencing** to detect complex structural variants, such as gene conversions between *FKS1* and *FKS2* [5].

Key Takeaways for Researchers

- **Profile Resistance Mechanistically:** Do not assume cross-resistance is uniform. Precisely characterize the *FKS* genotype, as the impact of a **S663P** mutation is very different from a **F659S** mutation [1].
- **Expand Diagnostic Tools:** Be aware that current SNP-based diagnostics may miss complex **structural variants and gene conversions**. Employ WGS when standard methods are inconclusive [5].
- **Consider the Species Context:** The promising activity of **ibrexafungerp** against many echinocandin-resistant isolates, especially *C. albicans*, makes it a valuable asset. However, vigilance for emerging resistance, particularly in *C. glabrata*, is essential [1] [4].

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